CJ-19784
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Overview
Description
4H-1-Benzopyran-4-one, 2-(3-bromo-2-hydroxyphenyl)-5-hydroxy-3,7,8-trimethoxy- is a natural product found in Acanthostigmella with data available.
Scientific Research Applications
Structural Analysis and Synthesis :
- The compound, a flavonoid isolated from traditional Chinese medicine, has a unique molecular conformation stabilized by intramolecular hydrogen bonds (Geng et al., 2011).
- Research has explored the synthesis of similar compounds and their antimicrobial screening, although they did not show significant activity (Mulwad & Hegde, 2009).
Pharmacological Properties :
- Certain derivatives of this compound have been found to be potent antiestrogens, showing receptor affinity and anti-estrogenic activities in studies (Saeed et al., 1990).
Chemical Transformations and Applications :
- Studies have detailed the chemical transformations of related compounds, yielding products with potential pharmacological applications (Majumdar et al., 1993).
- Research into the synthesis of high specific activity compounds like warfarin derivatives shows the compound's utility in creating medically relevant substances (Cook et al., 1979).
Natural Occurrence and Extraction :
- Some derivatives are isolated from natural sources like Uvaria rufas, contributing to the understanding of natural product chemistry (Chantrapromma et al., 1989).
Biochemical Studies and Enzymatic Reactions :
- Studies have focused on the enzymatic degradation of flavonoids like quercetin, which are structurally related, to understand their metabolic pathways and potential health impacts (Miller & Schreier, 1985).
Molecular Studies and Potential Medical Applications :
- Investigation into the synthesis and bioactivity of compounds with structural similarities has been conducted to assess their cytotoxicity and potential as carbonic anhydrase inhibitors, relevant in cancer research (Gul et al., 2016).
Properties
CAS No. |
399509-71-8 |
---|---|
Molecular Formula |
C18H15BrO7 |
Molecular Weight |
423.2 g/mol |
IUPAC Name |
2-(3-bromo-2-hydroxyphenyl)-5-hydroxy-3,7,8-trimethoxychromen-4-one |
InChI |
InChI=1S/C18H15BrO7/c1-23-11-7-10(20)12-14(22)18(25-3)15(26-17(12)16(11)24-2)8-5-4-6-9(19)13(8)21/h4-7,20-21H,1-3H3 |
InChI Key |
PRRZKYZEPCKTFD-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C(=C1)O)C(=O)C(=C(O2)C3=C(C(=CC=C3)Br)O)OC)OC |
Canonical SMILES |
COC1=C(C2=C(C(=C1)O)C(=O)C(=C(O2)C3=C(C(=CC=C3)Br)O)OC)OC |
Synonyms |
CJ-19,784 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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